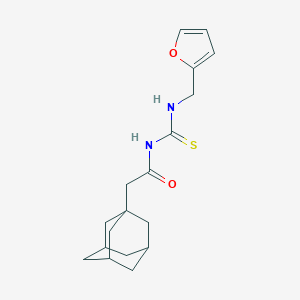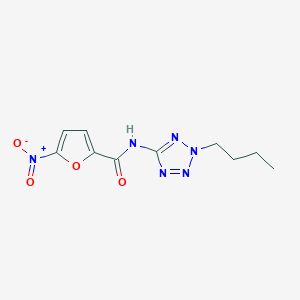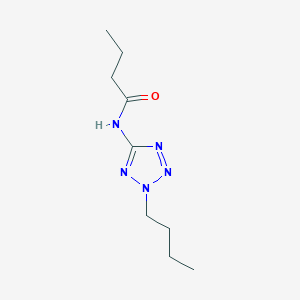
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide, also known as AFA, is a synthetic compound that has gained attention for its potential use in scientific research. AFA is a member of the adamantane family and is structurally similar to amantadine, a medication used to treat Parkinson's disease and influenza.
Wirkmechanismus
The exact mechanism of action of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide is not fully understood. However, it is believed to exert its effects through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. It has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide in lab experiments is its ability to selectively target cancer cells. This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide. One area of research is to further investigate its potential as a cancer treatment. Studies could focus on optimizing the synthesis method to increase the yield of this compound and improve its solubility in water. Other areas of research could include investigating its potential as a treatment for other diseases, such as Alzheimer's disease, and exploring its mechanism of action in more detail.
In conclusion, this compound is a synthetic compound that has gained attention for its potential use in scientific research. It has been studied for its potential use in cancer treatment and the treatment of Alzheimer's disease. This compound has been shown to have a variety of biochemical and physiological effects and has minimal toxicity to normal cells. However, its low solubility in water is a limitation for lab experiments. Further research is needed to fully understand its mechanism of action and to investigate its potential as a treatment for other diseases.
Synthesemethoden
The synthesis of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide involves the reaction of 2-(1-adamantyl)thioacetic acid with furfurylamine in the presence of thionyl chloride. The resulting product is then treated with potassium hydroxide to obtain this compound. The yield of this compound is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to exhibit anti-tumor activity in vitro and in vivo. It has been reported to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells.
This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
Molekularformel |
C18H24N2O2S |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide |
InChI |
InChI=1S/C18H24N2O2S/c21-16(20-17(23)19-11-15-2-1-3-22-15)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,12-14H,4-11H2,(H2,19,20,21,23) |
InChI-Schlüssel |
ZUYVUBWXXGSUOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)



![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
